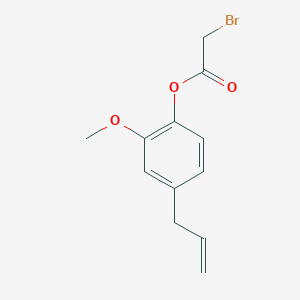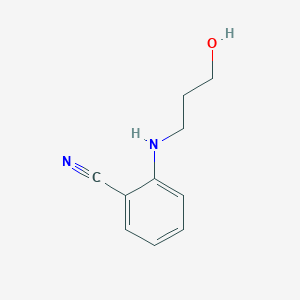
(E)-6-fluoro-4-((4-fluorobenzylidene)amino)isobenzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-fluoro-4-((4-fluorobenzylidene)amino)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-fluoro-4-((4-fluorobenzylidene)amino)isobenzofuran-1(3H)-one typically involves the condensation of 6-fluoroisobenzofuran-1(3H)-one with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-6-fluoro-4-((4-fluorobenzylidene)amino)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (E)-6-fluoro-4-((4-fluorobenzylidene)amino)isobenzofuran-1(3H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-fluoroisobenzofuran-1(3H)-one: A precursor in the synthesis of the target compound.
4-fluorobenzaldehyde: Another precursor used in the condensation reaction.
Other isobenzofuran derivatives: Compounds with similar structures but different substituents.
Uniqueness
(E)-6-fluoro-4-((4-fluorobenzylidene)amino)isobenzofuran-1(3H)-one is unique due to the presence of both fluorine atoms and the benzylideneamino group, which may confer specific biological activities and chemical reactivity not observed in other similar compounds.
Propriétés
Formule moléculaire |
C15H9F2NO2 |
|---|---|
Poids moléculaire |
273.23 g/mol |
Nom IUPAC |
6-fluoro-4-[(4-fluorophenyl)methylideneamino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H9F2NO2/c16-10-3-1-9(2-4-10)7-18-14-6-11(17)5-12-13(14)8-20-15(12)19/h1-7H,8H2 |
Clé InChI |
HHNYSCXIKVQBGT-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2N=CC3=CC=C(C=C3)F)F)C(=O)O1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Chloromethyl)-2,3-bis{[2-(methyloxy)ethyl]oxy}benzene](/img/structure/B8392574.png)
![2-[3-Fluoro-2-nitrophenoxy]ethanol](/img/structure/B8392579.png)

![2-[1-(2-Hydroxy-ethyl)-cyclopropylmethyl]-isoindole-1,3-dione](/img/structure/B8392581.png)







![Tert-butyl [2-fluoro-5-(methylamino)phenyl]carbamate](/img/structure/B8392641.png)


